molecular formula C25H18Cl2F3N3O3 B11145587 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11145587
M. Wt: 536.3 g/mol
InChI Key: VIDQOZBQEDRWEM-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the final compound: The final step involves the coupling of the pyrimidine derivative with 2,4-dichlorobenzyl alcohol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H18Cl2F3N3O3

Molecular Weight

536.3 g/mol

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C25H18Cl2F3N3O3/c1-35-16-6-3-13(4-7-16)21-22(32-24(31)33-23(21)25(28,29)30)18-9-8-17(11-20(18)34)36-12-14-2-5-15(26)10-19(14)27/h2-11,34H,12H2,1H3,(H2,31,32,33)

InChI Key

VIDQOZBQEDRWEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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